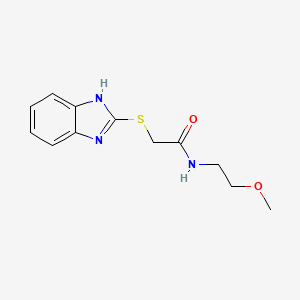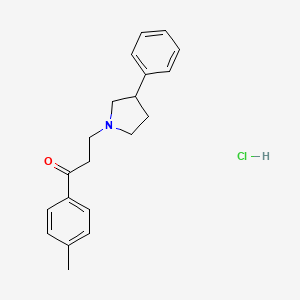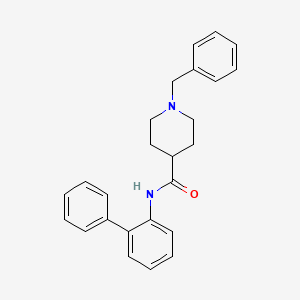![molecular formula C16H18ClNO B5045745 2-(3-chlorophenyl)-N-[(3-methoxyphenyl)methyl]ethanamine](/img/structure/B5045745.png)
2-(3-chlorophenyl)-N-[(3-methoxyphenyl)methyl]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chlorophenyl)-N-[(3-methoxyphenyl)methyl]ethanamine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a chlorophenyl group and a methoxyphenyl group attached to an ethanamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-N-[(3-methoxyphenyl)methyl]ethanamine typically involves the reaction of 3-chlorobenzaldehyde with 3-methoxybenzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction conditions often include solvents like methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-chlorophenyl)-N-[(3-methoxyphenyl)methyl]ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
2-(3-chlorophenyl)-N-[(3-methoxyphenyl)methyl]ethanamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-chlorophenyl)-N-[(3-methoxyphenyl)methyl]ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-chlorophenyl)-3-(3-methoxyphenyl)acrylonitrile
- 2-(4-chlorophenyl)-3-(2-methoxyphenyl)acrylonitrile
- 3-(3-chlorophenyl)-2-(4-methoxyphenyl)acrylonitrile
Uniqueness
2-(3-chlorophenyl)-N-[(3-methoxyphenyl)methyl]ethanamine is unique due to its specific substitution pattern and the presence of both chlorophenyl and methoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-N-[(3-methoxyphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c1-19-16-7-3-5-14(11-16)12-18-9-8-13-4-2-6-15(17)10-13/h2-7,10-11,18H,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRLOHMCAKEPLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-(6-chloro-4-oxo-4H-chromen-3-yl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5045673.png)
![N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5045686.png)
![4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-1,2-benzenediol](/img/structure/B5045692.png)
![2-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-4-nitrophenol](/img/structure/B5045693.png)

![Ethyl 1-[[4-chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl]-4-(cyclopropylmethyl)piperidine-4-carboxylate](/img/structure/B5045713.png)


![4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5045727.png)


![6-Tert-butyl-2-{[(3-fluorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5045758.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B5045766.png)
